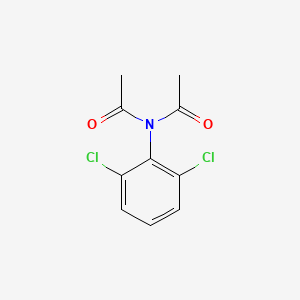
Pentafluorobenzoyl fluoride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorobenzoyl fluoride (PFBOF) is an organic compound with the molecular formula C7F5O2. It is a colorless, odorless, and non-flammable liquid that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the production of fluoropolymers and as a reagent in organic synthesis. PFBOF is a potent fluorinating agent that is highly reactive and can be used in a variety of laboratory experiments.
Mechanism of Action
Pentafluorobenzoyl fluoride, 97% is a highly reactive fluorinating agent that can be used to introduce fluorine atoms into organic molecules. The reaction is initiated by the formation of a pentafluorobenzoyl fluoride ion, which then reacts with the substrate to form a pentafluorobenzoyl fluoride adduct. The adduct can then be further reacted with the substrate to form the desired product.
Biochemical and Physiological Effects
Pentafluorobenzoyl fluoride, 97% is a highly reactive compound and can cause severe skin and eye irritation if it comes into contact with the skin or eyes. It can also be toxic if inhaled or ingested, and should be handled with care. In addition, Pentafluorobenzoyl fluoride, 97% can cause damage to the environment if it is released into the atmosphere.
Advantages and Limitations for Lab Experiments
The main advantage of using Pentafluorobenzoyl fluoride, 97% in laboratory experiments is that it is a highly reactive and versatile fluorinating agent. It can be used in a variety of reactions and can produce a variety of products. However, it can be toxic if not handled properly and can cause damage to the environment if released into the atmosphere.
Future Directions
The use of Pentafluorobenzoyl fluoride, 97% in the synthesis of fluorinated compounds could be further explored. In particular, the synthesis of fluorinated polymers could be investigated, as these materials have a wide range of applications. Additionally, the use of Pentafluorobenzoyl fluoride, 97% in the synthesis of pharmaceuticals could be studied, as these compounds have the potential to be used in the treatment of a variety of diseases. Finally, the use of Pentafluorobenzoyl fluoride, 97% in the synthesis of agrochemicals could be investigated, as these compounds could be used to improve crop yields.
Synthesis Methods
Pentafluorobenzoyl fluoride, 97% is synthesized by the reaction of pentafluoroiodobenzene and potassium fluoride in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by simple distillation. The product is a white solid that is soluble in organic solvents, such as acetone, chloroform, and methanol.
Scientific Research Applications
Pentafluorobenzoyl fluoride, 97% is a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It can also be used in the synthesis of fluoropolymers, which are used in a variety of applications, such as coatings, adhesives, and sealants. Pentafluorobenzoyl fluoride, 97% can also be used in the synthesis of fluorinated compounds, which are used in a variety of applications, such as refrigerants, solvents, and lubricants.
properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIMKBIIBQNAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)

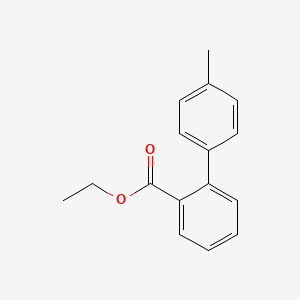
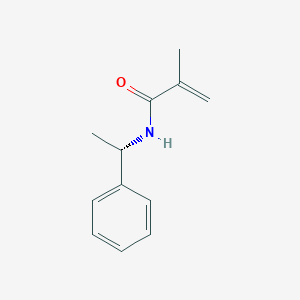
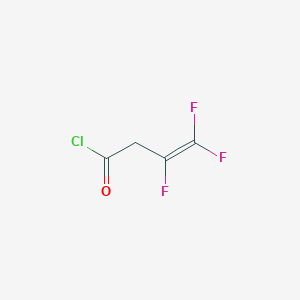
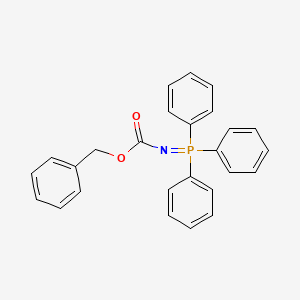
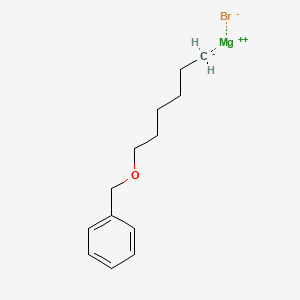
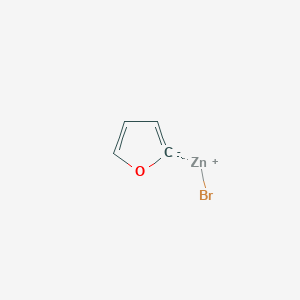
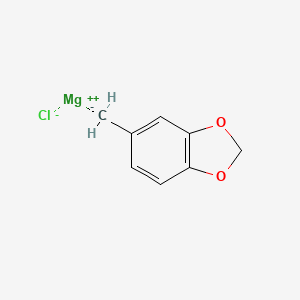
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)
